Trpc6-pam-C20

Description

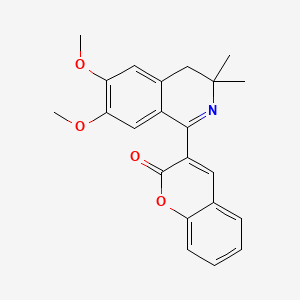

Structure

3D Structure

Propriétés

IUPAC Name |

3-(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-yl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO4/c1-22(2)12-14-10-18(25-3)19(26-4)11-15(14)20(23-22)16-9-13-7-5-6-8-17(13)27-21(16)24/h5-11H,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNICUMZYPOCXCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=CC(=C(C=C2C(=N1)C3=CC4=CC=CC=C4OC3=O)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Trpc6-pam-C20: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery, synthesis, and characterization of Trpc6-pam-C20, a selective positive allosteric modulator (PAM) of the Transient Receptor Potential Canonical 6 (TRPC6) channel. This document provides a comprehensive overview of the experimental protocols used to identify and validate this compound, its key quantitative data, and a plausible synthetic pathway.

Discovery and Characterization

This compound was identified as a potent and selective enhancer of TRPC6 channel activity. Unlike a direct agonist, this compound operates as a positive allosteric modulator, sensitizing the channel to its endogenous activator, diacylglycerol (DAG). This modulation leads to an increased influx of calcium ions (Ca²⁺) upon channel activation.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Cell Line/System | Reference |

| EC₅₀ | 2.37 μM | HEK293 cells expressing TRPC6 | [1] |

| Selectivity | No significant effect on TRPC3, TRPC7, or TRPV4 | Various cell lines | |

| Molecular Weight | 363.41 g/mol | N/A | |

| Molecular Formula | C₂₂H₂₁NO₄ | N/A | |

| Solubility | Soluble to 100 mM in DMSO and 20 mM in ethanol | N/A | |

| Purity | ≥98% | N/A | |

| CAS Number | 667427-75-0 | N/A |

Signaling Pathway

This compound enhances the TRPC6-mediated signaling pathway. Upon stimulation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), phospholipase C (PLC) is activated. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). DAG directly activates the TRPC6 channel, leading to an influx of Ca²⁺ and Na⁺. This compound potentiates the effect of DAG, leading to a more robust and sustained increase in intracellular Ca²⁺.

Synthesis Pathway

The synthesis of this compound, chemically named 3-(3,4-Dihydro-6,7-dimethoxy-3,3-dimethyl-1-isoquinolinyl)-2H-1-benzopyran-2-one, is reported to be achievable via a one-pot synthesis strategy. While the specific, detailed protocol from the primary literature's supplementary materials is not publicly available, a plausible synthetic route can be constructed based on established organic chemistry principles for the formation of the core heterocyclic structures: a 3,4-dihydroisoquinoline (B110456) and a coumarin (B35378) (2H-1-benzopyran-2-one).

The proposed one-pot synthesis would likely involve the reaction of a phenethylamine (B48288) derivative with a coumarin derivative capable of undergoing a nucleophilic attack.

Proposed Reactants:

-

3,4-Dimethoxy-N-(2-methylprop-1-en-1-yl)phenethylamine: This would serve as the precursor to the dihydroisoquinoline moiety.

-

3-(Bromomethyl)-2H-chromen-2-one: This coumarin derivative provides the electrophilic site for the cyclization reaction.

Plausible One-Pot Synthesis Reaction:

The reaction would likely proceed via a Bischler-Napieralski-type reaction followed by an intermolecular substitution.

Experimental Protocols

The following sections detail the key experimental methodologies used in the discovery and characterization of this compound.

Intracellular Calcium Influx Assay (Fura-2 AM)

This protocol is used to measure changes in intracellular calcium concentration in response to TRPC6 channel activation and modulation.

Materials:

-

HEK293 cells stably expressing human TRPC6.

-

Fura-2 AM (acetoxymethyl ester) fluorescent dye.

-

Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺.

-

1-oleoyl-2-acetyl-sn-glycerol (OAG) as a TRPC6 activator.

-

This compound.

-

Fluorescence microscope or plate reader capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at 510 nm).

Procedure:

-

Cell Culture: Plate TRPC6-expressing HEK293 cells onto glass coverslips or in a 96-well plate and grow to 80-90% confluency.

-

Dye Loading: Incubate the cells with 2-5 µM Fura-2 AM in HBSS for 30-60 minutes at 37°C in the dark.

-

Washing: Wash the cells twice with Ca²⁺-free HBSS to remove extracellular dye.

-

Baseline Measurement: Measure the baseline fluorescence ratio (F340/F380) for 1-2 minutes.

-

Compound Application: Perfuse the cells with HBSS containing this compound or vehicle control.

-

Channel Activation: After a short incubation, stimulate the cells with OAG (e.g., 100 µM).

-

Data Acquisition: Record the changes in the F340/F380 ratio over time. An increase in the ratio indicates an increase in intracellular Ca²⁺.

References

Trpc6-pam-C20 selectivity profile against other TRP channels

An In-depth Technical Guide to the Selectivity Profile of Trpc6-pam-C20

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the selectivity profile of this compound, a positive allosteric modulator (PAM) of the Transient Receptor Potential Canonical 6 (TRPC6) channel. The information presented herein is intended to guide research and development efforts by detailing the compound's activity across various TRP channels, outlining the experimental protocols for selectivity assessment, and visualizing relevant pathways and workflows.

Executive Summary

This compound is a selective positive allosteric modulator of TRPC6 channels.[1][2][3] It functions by sensitizing the channel, which allows low basal concentrations of endogenous activators like diacylglycerol (DAG) to induce channel opening and subsequent calcium influx.[3][4] Its selectivity is a critical attribute, making it a valuable pharmacological tool for studying TRPC6-dependent signaling.[3] This guide summarizes the quantitative data available on its selectivity, provides detailed experimental methodologies for its characterization, and illustrates the core signaling pathway and experimental workflows.

Selectivity Profile of this compound

This compound demonstrates a distinct selectivity profile, primarily acting on TRPC6. Its effects on other TRP channels have been characterized to varying degrees. The following table summarizes the available quantitative and qualitative data.

| TRP Channel | Action | Quantitative Data (EC₅₀/IC₅₀) | Notes |

| TRPC6 | Positive Allosteric Modulator / Activator | EC₅₀ = 2.37 µM | Induces transient increases in intracellular Ca²⁺ in HEK293 cells expressing TRPC6.[1][3][5] |

| TRPA1 | Activator | Not specified | Described as also activating TRPA1.[1][2] |

| TRPC3 | Slight reduction of basal activity | Not specified | One study reports a slight reduction in basal activity.[5][6] Another suggests no effect.[5] |

| TRPC7 | Slight increase of basal activity | Not specified | Reported to slightly increase the basal activity of the channel.[5][6] |

| TRPC4 | No effect | Not applicable | No activity observed.[5][6] |

| TRPC5 | No effect | Not applicable | No activity observed.[5][6] |

Experimental Protocols

The characterization of this compound's selectivity relies on established biophysical and cell-based assays. The two primary methods are whole-cell patch-clamp electrophysiology and intracellular calcium imaging.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of ion channel activity by recording the currents flowing through the channel in response to voltage changes and compound application.

Objective: To measure TRPC6-mediated currents in a heterologous expression system (e.g., HEK293 cells) and quantify the modulatory effect of this compound.

Materials:

-

Cell Line: HEK293 cells stably or transiently expressing the human TRPC6 channel.

-

Extracellular (Bath) Solution (in mM): 140 NaCl, 5 CsCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.[7]

-

Intracellular (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 1 EGTA, 10 D-Glucose. pH adjusted to 7.2 with CsOH.[7]

-

TRPC6 Activator: 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG) at a concentration of ~100 µM.

-

Test Compound: this compound dissolved in DMSO and diluted in extracellular solution.

Procedure:

-

Cell Preparation: Plate TRPC6-expressing HEK293 cells onto glass coverslips 24-48 hours prior to recording.

-

Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.[7]

-

Seal Formation: Approach a single cell with the recording pipette while applying positive pressure. Upon contact with the cell membrane, release the pressure to facilitate the formation of a high-resistance (>1 GΩ) "gigaohm" seal.[7]

-

Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration where the pipette interior is continuous with the cell cytoplasm.

-

Data Acquisition: Clamp the cell at a holding potential of -60 mV. Apply a voltage ramp protocol (e.g., -100 mV to +100 mV over 200 ms) at regular intervals (e.g., every 10 seconds) to elicit currents and generate current-voltage (I-V) relationships.[7]

-

Compound Application:

-

Record a stable baseline current.

-

Perfuse the cell with a solution containing a TRPC6 activator (e.g., OAG) to induce a robust inward current.[7]

-

To test the PAM effect, co-apply this compound with a sub-maximal concentration of OAG or apply this compound alone to observe sensitization.

-

-

Data Analysis: Measure the change in current amplitude at specific voltages in the presence of the compound(s) compared to the baseline. Plot concentration-response curves to determine EC₅₀ values.

Intracellular Calcium Imaging

This high-throughput method measures changes in intracellular calcium concentration ([Ca²⁺]i) using fluorescent indicators, providing a functional readout of channel activation.

Objective: To determine the potency (EC₅₀) of this compound by measuring its effect on [Ca²⁺]i in cells expressing TRPC6 or other TRP channels.

Materials:

-

Cell Lines: A panel of HEK293 cells, each expressing a different TRP channel of interest (TRPC3, TRPC4, TRPC5, TRPC6, TRPC7, TRPA1, etc.).

-

Assay Plates: Black-walled, clear-bottom 96- or 384-well microplates.

-

Calcium Indicator Dye: Fluo-4 AM, Fura-2 AM, or a commercial kit (e.g., FLIPR Calcium 6 Assay Kit).[8]

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar, buffered with HEPES.

-

Test Compound: Serial dilutions of this compound in assay buffer.

Procedure:

-

Cell Plating: Seed the TRP channel-expressing cells into the microplates to achieve a confluent monolayer on the day of the assay. Incubate overnight.[8]

-

Dye Loading: Remove the culture medium and add the calcium indicator dye loading solution to each well. Incubate for 1-2 hours at 37°C, protected from light, to allow the dye to enter the cells and be de-esterified.[8]

-

Cell Washing: Wash the cells with assay buffer to remove extracellular dye.

-

Assay Measurement:

-

Place the cell plate into a fluorescent plate reader (e.g., FLIPR) or a fluorescence microscope.

-

Measure the baseline fluorescence for 10-20 seconds.[8]

-

Program the instrument to add the this compound dilutions to the cell plate.

-

Immediately begin measuring the fluorescence intensity for 2-5 minutes to capture the full kinetics of the calcium influx.[8]

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

-

Plot the ΔF (or ratio for ratiometric dyes like Fura-2) against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value for each channel tested.[8]

-

Visualizations: Pathways and Workflows

TRPC6 Signaling Pathway

TRPC6 is a non-selective cation channel that is activated downstream of Gq/11-coupled receptors and receptor tyrosine kinases.[9] Its activation by DAG is a key step, leading to calcium influx and the initiation of downstream signaling cascades, such as the calcineurin-NFAT pathway, which is critical in cardiac remodeling and other cellular processes.[10] this compound acts to enhance the sensitivity of the TRPC6 channel to DAG.

Caption: TRPC6 activation pathway and the modulatory action of this compound.

Experimental Workflow for Selectivity Profiling

The process of determining a compound's selectivity involves screening it against a panel of related targets under standardized conditions. The following workflow illustrates this process using a calcium imaging assay.

Caption: Workflow for TRP channel selectivity profiling using calcium imaging.

References

- 1. rndsystems.com [rndsystems.com]

- 2. This compound | TRPC Channels | Tocris Bioscience [tocris.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Potential Drug Candidates to Treat TRPC6 Channel Deficiencies in the Pathophysiology of Alzheimer’s Disease and Brain Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. TRPC Channels | Transient Receptor Potential Channels | Tocris Bioscience [tocris.com]

- 10. TRPC6 fulfills a calcineurin signaling circuit during pathologic cardiac remodeling - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Trpc6-pam-C20: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel implicated in a variety of physiological and pathological processes, including cardiac hypertrophy, renal disease, and pulmonary hypertension. Its role as a downstream effector of G-protein coupled receptor (GPCR) and receptor tyrosine kinase (RTK) signaling pathways has positioned it as a compelling target for therapeutic intervention. This document provides a comprehensive technical overview of the in vitro characterization of Trpc6-pam-C20, a selective positive allosteric modulator (PAM) of the TRPC6 channel.

This compound, with the chemical name 3-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)-2H-chromen-2-one, acts as a potent enhancer of channel activation. It sensitizes the TRPC6 channel to its endogenous activator, diacylglycerol (DAG), enabling channel activation at low basal DAG concentrations.[1][2] This guide details the key in vitro assays and methodologies used to elucidate the pharmacological profile of this compound, presenting quantitative data in a clear, comparative format and illustrating the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

The in vitro activity of this compound has been primarily characterized by its potency in activating TRPC6 channels in a heterologous expression system and its effects on native systems, such as human platelets.

| Parameter | Cell Line/System | Value | Notes |

| EC50 | HEK293 cells expressing human TRPC6 | 2.37 μM | Determined by measuring increases in intracellular Ca2+ concentrations.[1][2] |

| Selectivity | Various TRP channels | Selective for TRPC6 | Only slightly reduces the basal activity of TRPC3 and increases that of TRPC7 at higher concentrations. No significant effect on TRPC4 and TRPC5.[3] Also reported to activate TRPA1. |

| Synergistic Effect | Human Platelets | Potentiates OAG-induced Ca2+ influx and platelet aggregation | Demonstrates a synergistic effect with the DAG analog 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG). |

Experimental Protocols

A detailed understanding of the in vitro pharmacology of this compound is derived from a series of key experiments. The methodologies for these assays are outlined below.

Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney (HEK293) cells are a standard choice for the heterologous expression of ion channels due to their robust growth and high transfection efficiency.

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures are kept in a humidified incubator at 37°C with 5% CO2.

-

Transfection: For transient expression of TRPC6, HEK293 cells are seeded in multi-well plates and transfected with a plasmid encoding human TRPC6 using a suitable transfection reagent (e.g., lipofectamine-based reagents). To identify transfected cells, a fluorescent reporter protein such as Green Fluorescent Protein (GFP) can be co-transfected. Assays are typically performed 24-48 hours post-transfection.

Intracellular Calcium Measurements

This assay is fundamental for determining the potency (EC50) of this compound.

-

Principle: Changes in intracellular calcium concentration ([Ca2+]i) are measured using a fluorescent calcium indicator. The increase in fluorescence intensity upon channel activation is proportional to the calcium influx.

-

Procedure:

-

Cell Plating: Seed TRPC6-transfected HEK293 cells onto black-walled, clear-bottom 96-well plates.

-

Dye Loading: Incubate the cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) for 30-60 minutes at 37°C.

-

Washing: Gently wash the cells with buffer to remove extracellular dye.

-

Compound Addition: Utilize a fluorescent plate reader (e.g., FlexStation 3) to measure baseline fluorescence before automatically adding serial dilutions of this compound.

-

Data Acquisition: Record the fluorescence intensity over time to capture the kinetic response of calcium influx.

-

Data Analysis: The peak fluorescence intensity is used to generate a dose-response curve, from which the EC50 value is calculated using a four-parameter logistic equation.

-

Patch-Clamp Electrophysiology

Patch-clamp electrophysiology provides a direct measure of ion channel activity and is used to characterize the modulatory effects of this compound on TRPC6 currents.

-

Configuration: The whole-cell patch-clamp configuration is typically used.

-

Solutions:

-

External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH). Cesium is used to block potassium channels.

-

-

Procedure:

-

Cell Identification: Identify transfected cells (e.g., by GFP fluorescence).

-

Seal Formation: Form a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.

-

Whole-Cell Access: Rupture the membrane patch to achieve the whole-cell configuration.

-

Voltage Protocol: Clamp the cell membrane potential at a holding potential (e.g., -60 mV) and apply voltage ramps (e.g., -100 mV to +100 mV) to elicit currents.

-

Compound Application: Perfuse the cell with the external solution containing this compound and record the resulting changes in current.

-

Data Analysis: Analyze the current-voltage (I-V) relationship and the magnitude of the current potentiation.

-

Platelet Preparation and Aggregation Assay

This assay assesses the activity of this compound in a native system where TRPC6 is endogenously expressed.

-

Platelet Preparation:

-

Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., sodium citrate).

-

Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature.

-

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes. PPP is used as a blank for aggregometry.

-

-

Aggregation Assay:

-

Principle: Platelet aggregation is measured by light transmission aggregometry. As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases.

-

Procedure:

-

Place a cuvette with PRP in the aggregometer and establish a baseline reading.

-

Add this compound, the DAG analog OAG, or a combination of both to the PRP.

-

Record the change in light transmission over time. The extent of aggregation is expressed as a percentage of the light transmission through PPP.

-

-

Signaling Pathways and Experimental Workflows

TRPC6 Signaling Pathway and Mechanism of this compound Action

The following diagram illustrates the canonical activation pathway of TRPC6 and the proposed mechanism of action for this compound.

References

A Technical Guide to Trpc6-pam-C20: A Positive Allosteric Modulator of the TRPC6 Channel

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Transient Receptor Potential Canonical 6 (TRPC6) channel, a non-selective cation channel, is a critical regulator of calcium signaling in numerous physiological and pathological processes.[1][2][3] Its dysfunction is implicated in cardiac hypertrophy, renal disease, and neurodegenerative disorders, making it a significant therapeutic target.[1][3] This document provides a comprehensive technical overview of Trpc6-pam-C20 (also known as C20), a novel, selective, and potent positive allosteric modulator (PAM) of the TRPC6 channel. C20 enhances channel activation, enabling low basal concentrations of the endogenous agonist diacylglycerol (DAG) to elicit a robust response. This guide details the modulator's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes its role in relevant signaling pathways.

Introduction to TRPC6

TRPC6 is a member of the canonical subfamily of transient receptor potential (TRP) channels. These channels are generally considered receptor-operated channels (ROCs), activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs) that engage phospholipase C (PLC). The subsequent hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) produces diacylglycerol (DAG), which directly activates TRPC6, and inositol (B14025) 1,4,5-trisphosphate (IP3). The resulting influx of Ca²⁺ and other cations through the TRPC6 pore modulates a wide array of cellular functions, from smooth muscle contraction to gene expression. Notably, TRPC6 activity is crucial for the structural integrity of kidney podocytes and plays a significant role in the formation and protection of excitatory synapses in the central nervous system.

This compound: A Novel Positive Allosteric Modulator

This compound was identified through the screening of a small molecule library as a potent enhancer of TRPC6 channel activity. Unlike direct agonists, C20 functions as a positive allosteric modulator, sensitizing the channel to its endogenous activator, DAG. This property makes it an invaluable tool for selectively amplifying TRPC6-dependent signals in native systems.

Chemical Properties and Selectivity

This compound is a derivative of benzopyran. It demonstrates high selectivity for TRPC6 over its closely related homologs, TRPC3 and TRPC7, a feature that distinguishes it from less selective activators like the DAG analog 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG). While it is highly selective for TRPC6, some activity has also been noted at TRPA1.

Mechanism of Action

C20 operates as an enhancer of channel activation rather than a direct activator. It lowers the threshold for TRPC6 activation, allowing sub-stimulatory, basal levels of DAG to open the channel and produce a significant Ca²⁺ influx. In silico molecular docking studies suggest that C20 binds to an extracellular agonist-binding site on the TRPC6 channel, similar to other known TRPC6 agonists. This binding site is located in a cavity formed by the pore helix and the S6 transmembrane helix. The interaction is stabilized by a hydrogen bond with the Trp680 residue and various hydrophobic forces.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on published literature.

Table 1: Physicochemical and Pharmacokinetic Properties

| Property | Value | Source |

|---|---|---|

| Chemical Name | 3-(3-,4-Dihydro-6,7-dimethoxy-3,3-dimethyl-1-isoquinolinyl)-2H-1-benzopyran-2-one | |

| CAS Number | 667427-75-0 | |

| Molecular Formula | C₂₂H₂₁NO₄ | |

| Molecular Weight | 363.41 g/mol | |

| Solubility | ≤ 100 mM in DMSO; ≤ 20 mM in ethanol |

| Pharmacokinetics | Penetrates the blood-brain barrier | |

Table 2: In Vitro Efficacy and Selectivity

| Parameter | Cell Type / System | Value (EC₅₀ / IC₅₀) | Source |

|---|---|---|---|

| TRPC6 Activation (EC₅₀) | TRPC6-expressing HEK293 cells | 2.37 µM | |

| Potentiation | Potentiates OAG-induced Ca²⁺ influx | Human Platelets | |

| Potentiation | Enhances OAG-induced platelet aggregation | Human Platelets | |

| Selectivity | No effect on TRPC3 activity | HEK293 cells | |

| Selectivity | Does not affect TRPC4/5 activity | HEK293 cells | |

| Selectivity | Slight increase in TRPC7 basal activity | HEK293 cells |

| Off-Target Activity | Activates TRPA1 | - | |

Key Experimental Protocols

The characterization of this compound relies primarily on calcium imaging and patch-clamp electrophysiology.

Calcium Imaging Assay

This protocol describes the measurement of intracellular calcium ([Ca²⁺]i) changes in response to this compound using a fluorescent indicator.

Materials

-

HEK293 cells stably expressing human TRPC6.

-

Black-walled, clear-bottom 96-well microplates.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Calcium indicator dye (e.g., Fura-2 AM or a FLIPR Calcium Assay Kit).

-

Assay Buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).

-

Fluorescent plate reader (e.g., FLIPR) or fluorescence microscope.

Protocol Workflow

Detailed Procedure

-

Cell Plating : Seed TRPC6-expressing HEK293 cells into black-walled, clear-bottom microplates at a density that ensures a confluent monolayer for the assay day. Incubate at 37°C with 5% CO₂.

-

Dye Loading : On the day of the assay, remove the culture medium. Add the prepared calcium indicator dye solution to each well and incubate for the time recommended by the manufacturer (typically 30-60 minutes) at 37°C, protected from light.

-

Washing : Gently wash the cells 2-3 times with assay buffer to remove any extracellular dye.

-

Compound Application : Using a fluorescent plate reader, measure the baseline fluorescence before automatically adding the prepared dilutions of this compound.

-

Data Acquisition : Continue to measure the fluorescence signal for several minutes to record the kinetics of the calcium influx.

-

Analysis : The change in intracellular calcium is proportional to the change in fluorescence intensity. For ratiometric dyes like Fura-2, the ratio of emissions (F340/F380) is used. Data are often normalized to the baseline reading and used to generate concentration-response curves to calculate the EC₅₀.

Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the direct measurement of ion currents through TRPC6 channels in the cell membrane.

Materials and Solutions

-

TRPC6-expressing HEK293 cells plated on glass coverslips.

-

Patch-clamp rig (amplifier, digitizer, microscope, micromanipulator).

-

Borosilicate glass capillaries for pipette fabrication (resistance of 3-5 MΩ).

-

External Solution (in mM) : 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM) : 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH. (Using Cs⁺ internally blocks K⁺ channels).

-

This compound and a direct agonist like OAG.

Protocol Workflow

Detailed Procedure

-

Preparation : Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with the external solution.

-

Giga-seal Formation : Under visual control, approach a single cell with the patch pipette. Apply slight positive pressure. Upon touching the cell, release the pressure and apply gentle suction to form a gigaohm seal.

-

Whole-Cell Access : Apply a brief, stronger suction pulse to rupture the membrane under the pipette tip, establishing the whole-cell configuration.

-

Baseline Recording : Clamp the cell at a holding potential of -60 mV. Record baseline currents using a voltage ramp protocol (e.g., -100 mV to +100 mV over 200 ms) to observe the characteristic doubly rectifying I-V curve of TRPC6.

-

Modulator Application : Perfuse the chamber with the external solution containing this compound. To demonstrate potentiation, C20 is often co-applied with a low concentration of a direct agonist like OAG.

-

Analysis : Measure the increase in current amplitude at both negative and positive potentials to quantify the effect of C20.

Signaling Pathways and Therapeutic Potential

The ability of this compound to selectively enhance TRPC6 activity makes it a candidate for investigating and potentially treating conditions where TRPC6 function is downregulated.

Neuroprotection and Synaptic Plasticity

In the central nervous system, TRPC6 activation is linked to neuroprotective pathways. TRPC6 upregulates the cAMP-response element-binding protein (CREB) pathway, which is vital for dendritic growth, synapse formation, and memory. It is also required for the neuroprotective effects of brain-derived neurotrophic factor (BDNF). Studies in the 5xFAD mouse model of Alzheimer's disease have shown that C20 can penetrate the blood-brain barrier, protect hippocampal spines from amyloid toxicity, and restore cognitive deficits.

Platelet Function

TRPC6 is expressed in human platelets, where it contributes to calcium influx following stimulation. This compound has been shown to potentiate OAG-induced Ca²⁺ influx and enhance OAG-induced platelet aggregation, suggesting a potential role in modulating platelet function.

Conclusion

This compound is a selective and potent positive allosteric modulator of the TRPC6 channel. Its unique mechanism of sensitizing the channel to endogenous DAG allows for the specific amplification of TRPC6-mediated signaling. With demonstrated efficacy in vitro, ex vivo, and in vivo, including the ability to cross the blood-brain barrier and rescue cognitive deficits in a preclinical model of Alzheimer's disease, C20 represents a powerful research tool and a promising lead compound for the development of novel therapeutics targeting TRPC6-related pathologies.

References

- 1. Potential Drug Candidates to Treat TRPC6 Channel Deficiencies in the Pathophysiology of Alzheimer’s Disease and Brain Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PMC [pmc.ncbi.nlm.nih.gov]

Beyond TRPC6: An In-depth Technical Guide to the Cellular Targets of Trpc6-pam-C20

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trpc6-pam-C20 has emerged as a valuable pharmacological tool for the study of Transient Receptor Potential Canonical 6 (TRPC6) channels. As a selective positive allosteric modulator (PAM), it potentiates channel activation, enabling lower concentrations of endogenous activators like diacylglycerol (DAG) to elicit a response.[1][2][3] With a reported EC50 of 2.37 μM for TRPC6, its primary activity is well-characterized.[2] However, a comprehensive understanding of its cellular effects necessitates a thorough investigation of its interactions with proteins beyond TRPC6. This technical guide provides a detailed overview of the known off-target cellular interactions of this compound, presenting quantitative data, detailed experimental protocols for target identification and validation, and visualizations of relevant signaling pathways and workflows.

Off-Target Profile of this compound

While this compound is considered selective for TRPC6, studies have revealed interactions with other members of the TRP channel family. The most significant off-target activity identified to date is the activation of TRPA1.[1] Additionally, at higher concentrations, minor effects on TRPC3 and TRPC7 have been observed.

Quantitative Data on Off-Target Interactions

The following table summarizes the known quantitative data for the interaction of this compound with its primary target and identified off-targets.

| Target | Interaction | Reported Potency/Effect | Reference |

| TRPC6 | Positive Allosteric Modulation / Activation | EC50 = 2.37 µM | |

| TRPA1 | Activation | Not Quantified (reported as an activator) | |

| TRPC3 | Slight reduction in basal activity | Observed at 10 µM | |

| TRPC7 | Slight increase in basal activity | Observed at 10 µM |

Signaling Pathways and Experimental Workflows

To visualize the known interactions and the experimental approaches for their characterization, the following diagrams are provided.

References

Pharmacological Profile of Trpc6-pam-C20: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trpc6-pam-C20 is a novel small molecule that acts as a selective positive allosteric modulator (PAM) of the Transient Receptor Potential Canonical 6 (TRPC6) channel.[1][2][3] TRPC6 is a non-selective cation channel permeable to Ca2+ and Na+ that is implicated in a variety of physiological and pathological processes, including focal segmental glomerulosclerosis, cardiac hypertrophy, and neurodegenerative diseases.[4][5][6] As a PAM, this compound enhances the activity of the TRPC6 channel in the presence of its endogenous activator, diacylglycerol (DAG), making it a valuable tool for studying TRPC6 function and a potential therapeutic agent for conditions associated with TRPC6 hypofunction.[1][7] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols.

Core Pharmacological Properties

This compound is characterized by its ability to selectively potentiate TRPC6 channel activity. It is not a direct agonist but rather enhances the sensitivity of the channel to endogenous activators.[7]

Data Presentation: Quantitative Pharmacological Data

| Parameter | Value | Cell Line/System | Notes | Reference(s) |

| EC50 | 2.37 µM | TRPC6-expressing HEK293 cells | For induction of intracellular Ca2+ concentration increase. | [1][2][3] |

| Selectivity | Selective for TRPC6 | Various TRP channels | Also activates TRPA1.[2][3] | [2][3][8] |

| Mechanism of Action | Positive Allosteric Modulator | --- | Enhances channel activation by enabling low basal concentrations of DAG to activate the ion channel.[1][7] | [1][7] |

| Effect on Platelets | Potentiates OAG-induced Ca2+ influx and enhances platelet aggregation | Human Platelets | OAG (1-oleoyl-2-acetyl-sn-glycerol) is a DAG analog.[2][3][7] | [2][3][7] |

| In Vivo Activity | Penetrates the blood-brain barrier | 5xFAD Mice | Restores memory deficits in a mouse model of Alzheimer's disease.[9] | [9] |

Mechanism of Action & Signaling Pathways

This compound exerts its effect by binding to an allosteric site on the TRPC6 channel, which is distinct from the agonist binding site. This binding event induces a conformational change that lowers the activation energy required for channel opening by diacylglycerol (DAG).[7] The canonical activation of TRPC6 is downstream of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) that activate phospholipase C (PLC).[10] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and DAG.[8] While IP3 can mobilize intracellular calcium stores, DAG directly activates TRPC6 channels, leading to an influx of Ca2+ and Na+.[8][11] this compound sensitizes the channel to basal or low levels of DAG, thus amplifying this signaling cascade.[7]

Signaling Pathway Diagram

Caption: TRPC6 activation pathway modulated by this compound.

Experimental Protocols

Intracellular Calcium Imaging in TRPC6-Expressing HEK293 Cells

This protocol describes the measurement of intracellular calcium ([Ca2+]i) in HEK293 cells stably expressing TRPC6, using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

-

HEK293 cells stably expressing human TRPC6

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Poly-L-lysine

-

Glass coverslips

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Anhydrous DMSO

-

Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

-

This compound stock solution in DMSO

-

Fluorescence microscope with dual-wavelength excitation (340/380 nm) and emission at 510 nm.

Procedure:

-

Cell Culture: Culture TRPC6-HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Plating: 24-48 hours before the experiment, seed the cells onto poly-L-lysine-coated glass coverslips.

-

Dye Loading:

-

Prepare a Fura-2 AM loading solution: Dissolve Fura-2 AM in anhydrous DMSO to a stock concentration of 1 mM. Just before use, dilute the stock to a final concentration of 2-5 µM in HBSS containing 0.02% Pluronic F-127.

-

Wash the cells twice with HBSS.

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature in the dark.

-

Wash the cells three times with HBSS to remove extracellular dye and allow for de-esterification of the dye for at least 30 minutes.

-

-

Calcium Imaging:

-

Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.

-

Continuously perfuse the cells with HBSS.

-

Record baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

-

Apply this compound at various concentrations to the perfusion buffer and record the change in the 340/380 nm fluorescence ratio over time.

-

The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol details the recording of TRPC6-mediated currents in TRPC6-expressing HEK293 cells using the whole-cell patch-clamp technique.

Materials:

-

TRPC6-HEK293 cells

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pipette pulling

-

Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Intracellular solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP (pH 7.2 with CsOH).

-

This compound

-

1-oleoyl-2-acetyl-sn-glycerol (OAG)

Procedure:

-

Cell Preparation: Plate TRPC6-HEK293 cells on glass coverslips 24-48 hours prior to recording.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Recording:

-

Place a coverslip with cells in the recording chamber and perfuse with the extracellular solution.

-

Approach a cell with the patch pipette and form a gigaohm seal (>1 GΩ).

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

Apply voltage ramps (e.g., -100 to +100 mV over 200 ms) to elicit currents.

-

To test the effect of this compound, first apply a low concentration of OAG (e.g., 10 µM) to establish a baseline TRPC6 current.

-

Perfuse the cell with a solution containing both OAG and this compound and record the change in current amplitude.

-

Experimental Workflow Diagram

Caption: General experimental workflow for characterizing this compound.

Conclusion

This compound is a potent and selective positive allosteric modulator of the TRPC6 channel. Its ability to enhance channel activity in the presence of endogenous activators makes it an invaluable research tool for elucidating the complex roles of TRPC6 in health and disease. The provided quantitative data and detailed experimental protocols serve as a foundational guide for researchers aiming to investigate the pharmacological properties of this compound and explore its therapeutic potential. Further studies are warranted to fully characterize its selectivity profile and to investigate its efficacy and safety in various disease models.

References

- 1. Calcium Imaging of Store-Operated Calcium (Ca2+) Entry (SOCE) in HEK293 Cells Using Fura-2 | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. brainvta.tech [brainvta.tech]

- 5. Calcium Imaging of Store-Operated Calcium (Ca2+) Entry (SOCE) in HEK293 Cells Using Fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Transient Receptor Potential Canonical 6 (TRPC6) Channel in the Pathogenesis of Diseases: A Jack of Many Trades - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. TRPC6 - Wikipedia [en.wikipedia.org]

The Modulatory Effects of Trpc6-pam-C20 on Intracellular Calcium Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Trpc6-pam-C20, a selective positive allosteric modulator (PAM) of the Transient Receptor Potential Canonical 6 (TRPC6) channel, and its impact on intracellular calcium signaling. This document details the core mechanism of action, presents quantitative data from key experiments, outlines detailed experimental protocols, and visualizes the associated signaling pathways.

Core Concepts: TRPC6 and Positive Allosteric Modulation

TRPC6 is a non-selective cation channel primarily permeable to Ca²⁺ and Na⁺, playing a crucial role in numerous physiological processes.[1] It is a member of the diacylglycerol (DAG)-sensitive TRPC subfamily (TRPC3/6/7).[2] The activation of TRPC6 is a key event downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs) that engage phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and DAG. While IP3 triggers calcium release from intracellular stores, DAG directly activates TRPC6 channels at the plasma membrane, leading to cation influx.[3]

This compound acts as a positive allosteric modulator, meaning it does not activate the TRPC6 channel on its own but enhances the channel's sensitivity to its endogenous activator, DAG.[2] This sensitization allows for channel activation even at low basal concentrations of DAG, thereby amplifying downstream calcium signaling events.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound.

| Parameter | Cell Type | Value | Notes | Reference |

| EC₅₀ for [Ca²⁺]i increase | TRPC6-expressing HEK293 cells | 2.37 ± 0.25 μM | This compound was applied alone. | |

| Potentiation of OAG-induced [Ca²⁺]i influx | Human Platelets | Synergistic, robust increase | 10 µM this compound combined with the DAG analog OAG. | |

| Potentiation of GSK1702934A-induced [Ca²⁺]i influx | Human Platelets | Potentiated efficacy | 10 µM this compound combined with the TRPC6 agonist GSK1702934A. | |

| Selectivity | TRPC3, TRPC7, TRPC4, TRPC5 | Selective for TRPC6 | Slightly reduced basal activity of TRPC3, slightly increased basal activity of TRPC7, and no effect on TRPC4 and TRPC5. |

Signaling Pathway and Mechanism of Action

The activation of TRPC6 by DAG and its modulation by this compound can be visualized as a multi-step signaling cascade.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

Intracellular Calcium Measurement in HEK293 Cells

This protocol describes the measurement of intracellular calcium ([Ca²⁺]i) in TRPC6-expressing HEK293 cells using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

-

HEK293 cells stably expressing human TRPC6

-

Glass coverslips

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

-

This compound stock solution (10 mM in DMSO)

-

Inverted fluorescence microscope with a calcium imaging system (340/380 nm excitation, 510 nm emission) and perfusion system.

Procedure:

-

Cell Preparation: Seed TRPC6-expressing HEK293 cells on glass coverslips to achieve 50-70% confluency on the day of the experiment.

-

Fura-2 AM Loading:

-

Prepare a Fura-2 AM loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in assay buffer.

-

Wash the cells once with assay buffer.

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells 2-3 times with assay buffer and allow for de-esterification for at least 30 minutes.

-

-

Imaging:

-

Mount the coverslip onto the microscope stage in a perfusion chamber.

-

Continuously perfuse the cells with assay buffer to establish a baseline.

-

Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm, with emission measured at ~510 nm.

-

Apply this compound at the desired concentrations through the perfusion system.

-

-

Data Analysis:

-

The ratio of fluorescence intensities at 340 nm and 380 nm (F340/F380) is calculated for each time point.

-

The change in this ratio from baseline indicates a change in [Ca²⁺]i.

-

Plot the peak change in F340/F380 ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

-

Platelet Aggregation Assay

This protocol details the use of light transmission aggregometry (LTA) to assess the effect of this compound on platelet aggregation in human platelet-rich plasma (PRP).

Materials:

-

Freshly drawn human whole blood in sodium citrate (B86180) tubes

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

This compound stock solution (in DMSO)

-

Platelet agonist (e.g., OAG, thrombin, or collagen)

-

Light Transmission Aggregometer

Procedure:

-

PRP Preparation:

-

Centrifuge whole blood at 200 x g for 10 minutes at room temperature to obtain PRP.

-

Prepare PPP by centrifuging the remaining blood at 2,500 x g for 15 minutes.

-

Adjust the platelet count in the PRP to approximately 3 x 10⁸ platelets/mL using PPP.

-

-

Aggregometry:

-

Set up the aggregometer to maintain a constant temperature of 37°C.

-

Place an aliquot of PRP in a cuvette with a stir bar and establish a baseline of 0% aggregation. Use PPP as a reference for 100% aggregation.

-

Add the desired concentration of this compound (or vehicle control) to the PRP and incubate for 5 minutes.

-

Add a sub-maximal concentration of a platelet agonist (e.g., OAG) to initiate aggregation.

-

Record the change in light transmission for 7-10 minutes.

-

-

Data Analysis:

-

The maximum percentage of platelet aggregation is determined from the aggregation curve.

-

Compare the aggregation response in the presence and absence of this compound to determine its potentiating effect.

-

Conclusion

This compound represents a valuable pharmacological tool for the investigation of TRPC6 channel function. Its ability to selectively sensitize TRPC6 to its endogenous activator, DAG, allows for the amplification of TRPC6-dependent signaling pathways. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further explore the therapeutic potential of modulating TRPC6 activity in various disease states.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Na+/Ca2+ exchanger isoform 1 (NCX1) and canonical transient receptor potential channel 6 (TRPC6) are recruited by STIM1 to mediate Store-Operated Calcium Entry in primary cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

The role of Trpc6-pam-C20 in studying TRPC6 function

An In-depth Technical Guide to the Role of Trpc6-pam-C20 in Studying TRPC6 Function

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Transient Receptor Potential Canonical 6 (TRPC6) channel is a non-selective cation channel pivotal to numerous physiological and pathological processes, including smooth muscle contraction, neuronal signaling, and kidney podocyte function.[1][2] Its dysregulation is implicated in cardiovascular diseases, neurodegenerative disorders, and chronic kidney disease.[3][4] Studying the specific function of TRPC6 has been challenging due to a lack of highly selective pharmacological tools. This guide details the use of this compound, a selective positive allosteric modulator (PAM), as a powerful tool to investigate TRPC6-dependent signaling. This compound enhances channel activation in the presence of basal diacylglycerol (DAG) levels, allowing for the targeted study of TRPC6 function with greater precision.[5] This document provides a comprehensive overview of its mechanism, quantitative data, relevant signaling pathways, and detailed experimental protocols for its application.

Introduction to TRPC6

TRPC6 is a member of the transient receptor potential (TRP) superfamily of ion channels. Structurally, it forms a tetramer of six-transmembrane domain subunits. As a non-selective cation channel, it is permeable to Ca²⁺ and Na⁺, with a Ca²⁺ to Na⁺ permeability ratio of approximately 5-6. TRPC6 channels are activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs) that engage phospholipase C (PLC). PLC-mediated hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) generates diacylglycerol (DAG), which directly activates the channel.

TRPC6 is expressed in various tissues and plays a critical role in:

-

Smooth Muscle: Influx of Na⁺ through TRPC6 leads to membrane depolarization, activation of voltage-gated Ca²⁺ channels, and subsequent contraction.

-

Kidney Podocytes: TRPC6 is a crucial component of the slit diaphragm. Gain-of-function mutations are associated with focal segmental glomerulosclerosis (FSGS), and its overexpression is linked to podocyte injury in diabetic kidney disease.

-

Central Nervous System: TRPC6 is involved in the formation of excitatory synapses, dendritic growth, and has neuroprotective effects, making it a target for conditions like Alzheimer's disease and brain ischemia.

This compound: A Selective Positive Allosteric Modulator

This compound (also referred to as C20) is a small molecule that acts as a selective positive allosteric modulator of TRPC6 channels.

Mechanism of Action

Unlike direct agonists, this compound does not activate the TRPC6 channel on its own. Instead, it operates as an enhancer or sensitizer. Its primary mechanism involves increasing the sensitivity of the TRPC6 channel to its endogenous activator, diacylglycerol (DAG). This allows low, basal concentrations of DAG, which would typically be insufficient for channel activation, to elicit a robust Ca²⁺ influx. This allosteric modulation provides a way to selectively amplify TRPC6-dependent signals without globally activating PLC-coupled pathways.

Specificity and Potency

This compound demonstrates notable selectivity for TRPC6 over other closely related TRPC channels. Studies in HEK293 cells show it selectively activates TRPC6, has minimal effect on TRPC3, and does not affect TRPC4 or TRPC5. Some activity has been noted for TRPC7 and TRPA1. This selectivity is a significant advantage over less specific activators like the DAG analog 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG), which also activates TRPC3, TRPC7, and protein kinase C (PKC).

Data Presentation: Quantitative Profile of this compound

The following table summarizes the key quantitative data for this compound and other relevant TRPC6 modulators for comparison.

| Compound | Action | Target(s) | Potency (EC₅₀ / IC₅₀) | Reference(s) |

| This compound | Positive Allosteric Modulator | TRPC6 | EC₅₀: 2.37 µM (in TRPC6-expressing HEK cells) | |

| OAG | Agonist | TRPC3, TRPC6, TRPC7 | Activates at 30-300 µM | |

| GSK1702934A | Agonist | TRPC3, TRPC6 | EC₅₀: 0.44 µM (TRPC6), 0.08 µM (TRPC3) | |

| Hyperforin | Agonist | TRPC6 (mouse) | - | |

| SAR7334 | Inhibitor | TRPC6 | - | |

| ML204 | Inhibitor | TRPC4, TRPC6 | - |

Key Signaling Pathways Modulated by this compound

By selectively enhancing TRPC6 activity, this compound serves as an invaluable tool for dissecting its role in complex signaling cascades.

Canonical TRPC6 Activation Pathway

The fundamental pathway for TRPC6 activation involves receptor-mediated PLC activation. This compound sensitizes the channel to DAG, the key second messenger in this cascade.

Downstream Neuronal Signaling

In neurons, TRPC6-mediated calcium influx activates downstream kinases that are critical for synaptic plasticity and cell survival.

TRPC6 in Podocyte Pathophysiology

In kidney podocytes, excessive TRPC6 activity is pathogenic. It triggers a calcium-dependent cascade leading to cellular injury, a process that can be studied using this compound in disease models.

Experimental Protocols for Studying TRPC6 Function

This compound is primarily used in functional assays like calcium imaging and patch-clamp electrophysiology to characterize TRPC6 activity.

Experimental Workflow Overview

A typical workflow for using this compound involves preparing a suitable cellular model, applying the compound, and measuring the resulting channel activity.

Calcium Imaging Assay

This protocol allows for the measurement of intracellular calcium changes in a population of cells in response to TRPC6 activation, often using a fluorescent plate reader (FLIPR) or fluorescence microscopy.

Materials:

-

TRPC6-expressing cells (e.g., stable HEK293 cell line).

-

Black-walled, clear-bottom 96- or 384-well microplates.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM, Fura-2 AM, or FLIPR Calcium Assay Kit).

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).

Procedure:

-

Cell Plating: Seed TRPC6-expressing cells into microplates to achieve a confluent monolayer on the day of the assay. Incubate for 24-48 hours.

-

Dye Loading: Prepare the calcium dye loading solution according to the manufacturer's protocol. Remove the culture medium and add the dye solution to each well. Incubate for 60-120 minutes at 37°C, protected from light.

-

Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Also, prepare a vehicle control (assay buffer with DMSO).

-

Assay Measurement:

-

Place the cell plate into a fluorescent plate reader or microscope.

-

Measure baseline fluorescence for 10-20 seconds.

-

Program the instrument to add the this compound dilutions to the cell plate.

-

Immediately begin measuring the fluorescence intensity for 2-5 minutes to capture the calcium influx kinetics.

-

-

Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline from the peak fluorescence. Plot ΔF against the log of the compound concentration and fit to a dose-response curve to determine the EC₅₀ value.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides high-resolution measurement of the ion currents flowing through TRPC6 channels in a single cell.

Materials and Solutions:

-

Cell Culture: TRPC6-expressing cells plated on glass coverslips.

-

Patch-Clamp Setup: Amplifier, digitizer, micromanipulator, and perfusion system.

-

Patch Pipettes: Borosilicate glass pulled to a resistance of 3-5 MΩ.

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP. Adjust pH to 7.2 with CsOH. (Note: Cesium is used to block potassium channels).

-

This compound: Diluted to the final desired concentration in the external solution.

Procedure:

-

Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

-

Pipette Preparation: Fill a patch pipette with the internal solution and mount it on the headstage.

-

Cell Approach and Sealing: Approach a target cell and apply gentle negative pressure to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of strong suction to rupture the membrane patch under the pipette, establishing electrical access to the cell interior.

-

Baseline Recording: Clamp the cell's membrane potential at -60 mV. Apply a voltage protocol (e.g., a ramp from -100 mV to +100 mV) to elicit baseline currents. Record for 2-3 minutes to ensure stability.

-

Compound Application: Perfuse the recording chamber with the external solution containing this compound. To observe the potentiating effect, a low concentration of a direct agonist like OAG can be co-applied.

-

Data Acquisition: Continuously record the current during and after compound application to observe changes in channel activity.

-

Data Analysis: Measure the current amplitude at specific voltages (e.g., +80 mV and -80 mV) before and after compound application. Analyze changes in the current-voltage (I-V) relationship to characterize the effect of this compound.

Conclusion

This compound is a highly valuable pharmacological tool for the functional investigation of the TRPC6 ion channel. Its nature as a positive allosteric modulator allows for the selective amplification of TRPC6 activity under physiologically relevant conditions, where basal levels of DAG are present. This selectivity overcomes a major hurdle posed by less specific agonists. By enabling precise dissection of TRPC6-dependent signaling in neurons, podocytes, and other native systems, this compound facilitates a deeper understanding of TRPC6's role in health and disease and aids in the validation of TRPC6 as a therapeutic target for drug development professionals.

References

- 1. TRPC6: physiological function and pathophysiological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. TRPC6 channel as an emerging determinant of the podocyte injury susceptibility in kidney diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for Trpc6-pam-C20 in In Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel primarily permeable to Ca2+ and Na+. It is a member of the TRP superfamily of ion channels and is expressed in various tissues, including the kidneys, heart, lungs, and brain. The activation of TRPC6 is intricately linked to the activation of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). Downstream of these receptors, phospholipase C (PLC) hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3). DAG is the endogenous activator of TRPC6 channels. Dysregulation of TRPC6 activity has been implicated in numerous pathologies, making it a significant therapeutic target.

Trpc6-pam-C20 is a potent and selective positive allosteric modulator (PAM) of TRPC6 channels. It enhances channel activation, enabling low basal concentrations of DAG to induce the activation of the ion channel. This property makes this compound a valuable research tool for studying the physiological and pathological roles of TRPC6 in various in vitro models.

Physicochemical Properties and Storage

| Property | Value | Reference |

| Molecular Weight | 363.41 g/mol | |

| Formula | C₂₂H₂₁NO₄ | |

| Purity | ≥98% | |

| Solubility | Soluble to 100 mM in DMSO and to 20 mM in ethanol. | |

| Storage | Store at -20°C. Stock solutions can be stored at -80°C for up to 6 months and at -20°C for up to 1 month. | [1] |

Mechanism of Action

This compound acts as a positive allosteric modulator of the TRPC6 ion channel. It does not directly open the channel but sensitizes it to its endogenous activator, diacylglycerol (DAG). This sensitization leads to an increased influx of cations, primarily Ca2+, upon stimulation of signaling pathways that generate DAG. In HEK293 cells expressing TRPC6, this compound has been shown to induce an increase in intracellular Ca2+ with an EC50 of 2.37 μM.

Experimental Protocols

Intracellular Calcium Mobilization Assay in HEK293 Cells

This protocol describes how to measure changes in intracellular calcium concentration ([Ca2+]i) in HEK293 cells overexpressing TRPC6 in response to this compound.

Materials:

-

HEK293 cells stably or transiently expressing human TRPC6

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Phosphate Buffered Saline (PBS)

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

This compound

-

DMSO (cell culture grade)

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader with kinetic read capabilities

Protocol:

-

Cell Seeding:

-

The day before the experiment, seed the TRPC6-expressing HEK293 cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

-

Incubate the cells at 37°C in a 5% CO2 incubator.

-

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution. A typical concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in serum-free DMEM or a suitable buffer (e.g., HBSS).

-

Remove the culture medium from the wells and wash once with PBS.

-

Add 100 µL of the Fluo-4 AM loading solution to each well.

-

Incubate the plate at 37°C for 30-60 minutes in the dark.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Prepare a serial dilution of this compound in assay buffer to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO at the same final concentration).

-

-

Fluorescence Measurement:

-

After incubation, wash the cells twice with assay buffer to remove excess dye.

-

Add 100 µL of assay buffer to each well.

-

Place the plate in a fluorescence plate reader.

-

Set the instrument to record fluorescence intensity (Excitation: ~490 nm, Emission: ~520 nm) over time.

-

Establish a stable baseline reading for 1-2 minutes.

-

Add the this compound dilutions to the respective wells.

-

Continue recording the fluorescence for at least 5-10 minutes to capture the full response.

-

-

Data Analysis:

-

The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence (F₀) from the peak fluorescence (F_peak).

-

Normalize the response to the baseline (ΔF/F₀).

-

Plot the normalized response against the this compound concentration and fit the data to a dose-response curve to determine the EC50.

-

Platelet Aggregation Assay

This protocol outlines a method to assess the effect of this compound on platelet aggregation, particularly in potentiating the effects of a sub-threshold concentration of a TRPC6 agonist like OAG (1-oleoyl-2-acetyl-sn-glycerol).

Materials:

-

Freshly drawn human blood in sodium citrate (B86180) tubes

-

Platelet-rich plasma (PRP)

-

Tyrode's buffer

-

This compound

-

OAG (1-oleoyl-2-acetyl-sn-glycerol)

-

DMSO

-

Platelet aggregometer

Protocol:

-

Platelet-Rich Plasma (PRP) Preparation:

-

Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

-

Carefully collect the upper PRP layer.

-

Keep the PRP at room temperature and use within 2-3 hours.

-

-

Compound Preparation:

-

Prepare stock solutions of this compound and OAG in DMSO.

-

Prepare working dilutions in Tyrode's buffer.

-

-

Aggregation Measurement:

-

Adjust the platelet count in the PRP if necessary.

-

Pre-warm the PRP aliquots to 37°C.

-

Add a specific concentration of this compound or vehicle (DMSO) to the PRP and incubate for a few minutes.

-

Add a sub-threshold concentration of OAG to induce a minimal aggregation response.

-

Place the cuvette in the aggregometer and start recording the light transmittance.

-

Monitor the aggregation for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

The percentage of platelet aggregation is calculated from the change in light transmittance.

-

Compare the aggregation response in the presence and absence of this compound to determine its potentiating effect.

-

Quantitative Data Summary

| Parameter | Cell Type | Value | Reference |

| EC₅₀ for Ca²⁺ influx | HEK293 cells expressing TRPC6 | 2.37 µM | |

| Solubility in DMSO | N/A | up to 100 mM | |

| Solubility in Ethanol | N/A | up to 20 mM |

Expected Results and Troubleshooting

-

Calcium Assay: Expect a dose-dependent increase in intracellular calcium upon application of this compound in TRPC6-expressing cells. No or minimal response should be observed in control cells not expressing TRPC6. If no response is observed, verify TRPC6 expression and cell health. Ensure proper dye loading and check for photobleaching.

-

Platelet Aggregation: this compound is expected to enhance platelet aggregation induced by a TRPC6 agonist like OAG. If no potentiation is observed, the concentration of OAG might be too high, causing maximal aggregation, or the concentration of this compound might be too low. Optimize the concentrations of both compounds.

Conclusion

This compound is a valuable pharmacological tool for studying the function of the TRPC6 ion channel in vitro. The protocols provided here offer a framework for investigating its effects on intracellular calcium signaling and platelet function. Researchers should adapt and optimize these protocols for their specific cell types and experimental conditions.

References

Application Notes and Protocols for Trpc6-pam-C20 in HEK293 Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Trpc6-pam-C20, a positive allosteric modulator of the Transient Receptor Potential Canonical 6 (TRPC6) channel, in Human Embryonic Kidney (HEK293) cells. This document includes detailed protocols for cell culture, transfection, and key functional assays, along with data presentation and visualization of relevant signaling pathways.

Introduction to this compound

This compound is a selective positive allosteric modulator (PAM) of TRPC6 channels. It potentiates channel activity in response to endogenous activators like diacylglycerol (DAG), making it a valuable tool for studying TRPC6 function in various physiological and pathological contexts. In HEK293 cells expressing TRPC6, this compound has been shown to induce a transient increase in intracellular calcium ([Ca²⁺]i).

Mechanism of Action

TRPC6 is a non-selective cation channel activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs) that engage phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and DAG. DAG is the primary endogenous activator of TRPC6. This compound acts by sensitizing the TRPC6 channel to low basal concentrations of DAG, thereby amplifying the cellular response.

Data Presentation

| Parameter | Value | Cell Line | Reference |

| EC₅₀ of this compound | 2.37 µM | HEK293 cells expressing TRPC6 | [Not explicitly cited] |

| Effect | Induces transient increase in intracellular Ca²⁺ | HEK293 cells expressing TRPC6 | [Not explicitly cited] |

Experimental Protocols

HEK293 Cell Culture and Transfection

This protocol describes the maintenance of HEK293 cells and their transient transfection with a TRPC6 expression vector.

Materials:

-

HEK293 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

TRPC6 expression plasmid

-

Transfection reagent (e.g., Lipofectamine® 3000)

-

Opti-MEM™ I Reduced Serum Medium

-

6-well plates or 35 mm dishes

Procedure:

-

Cell Culture:

-

Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Passage cells every 2-3 days or when they reach 80-90% confluency.

-

-

Transfection:

-

The day before transfection, seed HEK293 cells in 6-well plates at a density of 2 x 10⁵ cells per well to ensure they are 70-80% confluent on the day of transfection.

-

On the day of transfection, prepare the following transfection complexes in separate tubes:

-

Tube A (DNA): Dilute 2.5 µg of the TRPC6 expression plasmid in 125 µL of Opti-MEM™.

-

Tube B (Lipofectamine): Dilute 3.75 µL of Lipofectamine® 3000 in 125 µL of Opti-MEM™.

-

-

Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 15-20 minutes.

-

Add the DNA-lipid complex dropwise to the cells.

-

Incubate the cells for 24-48 hours before proceeding with the desired assay. For stable cell line generation, a selection antibiotic will be required.

-

Intracellular Calcium Imaging

This protocol details how to measure changes in intracellular calcium concentration in TRPC6-expressing HEK293 cells in response to this compound using a fluorescent calcium indicator like Fura-2 AM.

Materials:

-

TRPC6-transfected HEK293 cells on glass coverslips

-

Fura-2 AM

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other physiological saline

-

This compound stock solution (in DMSO)

-

Fluorescence imaging system with ratiometric capabilities

Procedure:

-

Cell Loading:

-

Prepare a Fura-2 AM loading solution: 5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.

-

Wash the TRPC6-transfected HEK293 cells grown on coverslips twice with HBSS.

-

Incubate the cells in the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.

-

Wash the cells three times with HBSS to remove extracellular dye and allow for de-esterification of the dye for 15-30 minutes.

-

-

Image Acquisition:

-

Mount the coverslip onto the perfusion chamber of the fluorescence microscope.

-

Excite Fura-2 at 340 nm and 380 nm and capture the emission at 510 nm.

-

Establish a stable baseline fluorescence ratio (F340/F380) for 1-2 minutes.

-

Perfuse the cells with HBSS containing the desired concentration of this compound (e.g., starting with the EC₅₀ of 2.37 µM).

-

Continue recording the fluorescence ratio to monitor the change in intracellular calcium concentration.

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol is for recording TRPC6-mediated currents in transfected HEK293 cells and observing the potentiating effect of this compound.

Materials:

-

TRPC6-transfected HEK293 cells

-

Patch-clamp rig with amplifier and data acquisition system

-

Borosilicate glass pipettes (3-5 MΩ)

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

-

Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH)

-

This compound stock solution (in DMSO)

-

OAG (1-oleoyl-2-acetyl-sn-glycerol) stock solution (optional, for comparison)

Procedure:

-

Cell Preparation:

-

Plate TRPC6-transfected HEK293 cells on glass coverslips 24-48 hours prior to recording.

-

Place a coverslip in the recording chamber and perfuse with the external solution.

-

-

Recording:

-

Establish a whole-cell patch-clamp configuration on a transfected cell.

-

Hold the cell at a membrane potential of -60 mV.

-

Apply voltage ramps (e.g., -100 mV to +100 mV over 200 ms) to elicit baseline currents.

-

Perfuse the cell with a low concentration of a TRPC6 agonist like OAG (e.g., 10 µM) to induce a submaximal current.

-

Once a stable current is achieved, co-apply this compound (e.g., 2.37 µM) with the agonist.

-

Record the potentiation of the TRPC6 current.

-

NFAT Reporter Assay

This assay measures the activation of the NFAT (Nuclear Factor of Activated T-cells) signaling pathway, which is downstream of calcium influx through TRPC6.

Materials:

-

HEK293 cells

-

TRPC6 expression plasmid

-

NFAT-luciferase reporter plasmid

-

Renilla luciferase control plasmid (e.g., pRL-TK)

-

Transfection reagent

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Procedure:

-

Co-transfection:

-